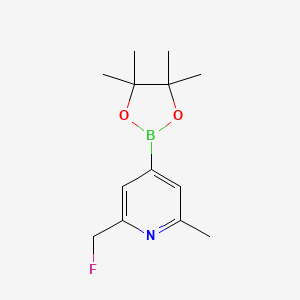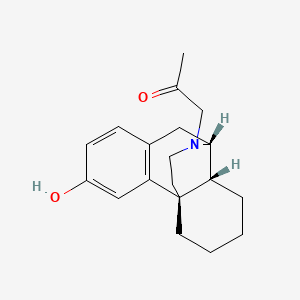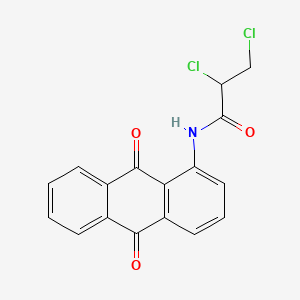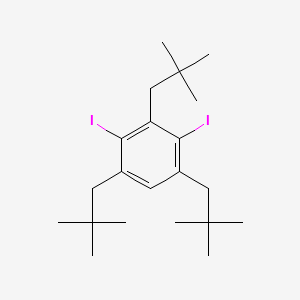![molecular formula C18H11ClF6N4O B13947452 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one CAS No. 861387-42-0](/img/structure/B13947452.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone is a complex organic compound that features a tetrazine ring substituted with trifluoromethyl groups and a chloroethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the tetrazine ring. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine core. The final step involves the chlorination of the ethanone moiety, which can be accomplished using reagents like thionyl chloride under controlled conditions .
Analyse Chemischer Reaktionen
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to alcohols or alkanes, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular redox balance and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone include other tetrazine derivatives with trifluoromethyl substitutions. These compounds share similar structural features but may differ in their reactivity and applications. For example:
1-Propionyl-3,6-bis(4-trifluoromethyl-phenyl)-1,4-dihydro-1,2,4,5-tetrazine:
3,6-Bis(4-trifluoromethyl-phenyl)-1,2,4,5-tetrazine: Lacks the chloroethanone group, making it less reactive in certain substitution reactions but still valuable for its biological activity.
The uniqueness of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone lies in its combination of trifluoromethyl groups and a reactive chloroethanone moiety, which provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
861387-42-0 |
|---|---|
Molekularformel |
C18H11ClF6N4O |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C18H11ClF6N4O/c19-9-14(30)29-16(11-3-7-13(8-4-11)18(23,24)25)27-26-15(28-29)10-1-5-12(6-2-10)17(20,21)22/h1-8H,9H2,(H,26,28) |
InChI-Schlüssel |
APFSUIJCYWVPGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(N(N2)C(=O)CCl)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)











